Menthol acetoacetate

Description

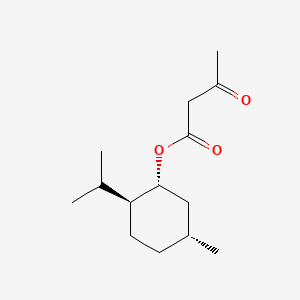

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3/t10-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVQIPXQOCAWHP-KGYLQXTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless or pale yellow liquid; Minty aroma | |

| Record name | l-Menthyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; soluble in many non-polar solvents, Soluble (in ethanol) | |

| Record name | l-Menthyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.985 | |

| Record name | l-Menthyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59557-05-0 | |

| Record name | (-)-Menthyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59557-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059557050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETOACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y94FXH95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms

Keto-Enol Tautomerism and Equilibrium Studies of Menthol (B31143) Acetoacetate (B1235776)

Like other β-dicarbonyl compounds, menthol acetoacetate exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comthermofisher.com Tautomerism is a chemical equilibrium between two constitutional isomers that are readily interconvertible. thermofisher.com In the case of this compound, this involves the migration of a proton from the α-carbon (the carbon between the two carbonyl groups) to the keto oxygen, forming an enol.

The position of this equilibrium is influenced by several factors, including the solvent's polarity. masterorganicchemistry.comkyoto-u.ac.jp In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the hydroxyl group of the enol and the carbonyl oxygen. Conversely, polar solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. masterorganicchemistry.comkyoto-u.ac.jp Studies on similar β-keto esters, such as ethyl acetoacetate, have shown that the percentage of the enol tautomer can vary significantly with the solvent, ranging from less than 2% in highly polar solvents like water to nearly 50% in non-polar solvents like carbon tetrachloride. masterorganicchemistry.com The equilibrium can be studied using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy, which allows for the quantification of both the keto and enol forms. thermofisher.com

Nucleophilic and Electrophilic Reactions of the Beta-Keto Ester Moiety

The β-keto ester moiety in this compound provides both nucleophilic and electrophilic centers, making it a versatile reagent in organic synthesis. researchgate.net

Nucleophilic Character: The α-carbon, situated between the two carbonyl groups, is acidic (pKa around 10-12 for similar β-keto esters) due to the resonance stabilization of the resulting carbanion (enolate). thermofisher.comlibretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. researchgate.netlibretexts.org A common reaction is alkylation, where the enolate attacks an alkyl halide in an SN2 reaction to form an α-substituted this compound derivative. libretexts.org

Electrophilic Character: The carbonyl carbons of both the keto and ester groups are electrophilic and susceptible to attack by nucleophiles. Reactions at the keto carbonyl are typical of ketones, while the ester carbonyl can undergo nucleophilic acyl substitution reactions, such as hydrolysis or transesterification. libretexts.org The relative reactivity of these two sites can often be controlled by the choice of reagents and reaction conditions. For instance, strong, non-nucleophilic bases are used to generate the enolate for alkylation, avoiding competitive attack at the carbonyl carbons. libretexts.orgyoutube.com

Reaction Pathways for Derivatization and Functionalization

The dual reactivity of this compound opens up numerous pathways for its derivatization and functionalization. cardiff.ac.uk The enolate can be reacted with a wide array of electrophiles, not just alkyl halides. For example, it can be acylated with acyl chlorides to introduce another acyl group. libretexts.org Furthermore, the enolate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net

The ester group can be modified through transesterification with different alcohols to produce a variety of other acetoacetate esters. rsc.org The entire acetoacetate group can be removed through a process of hydrolysis and decarboxylation to yield a ketone, a reaction sequence known as the acetoacetic ester synthesis. libretexts.orgyoutube.com This versatility makes this compound and related β-keto esters valuable starting materials for the synthesis of a wide range of more complex molecules. researchgate.netnih.gov

Mechanistic Investigations of Esterification and Transesterification Reactions

The esterification and transesterification of β-keto esters like this compound are fundamental transformations that have been the subject of mechanistic studies. rsc.org These reactions are typically slow and often require a catalyst to proceed at a reasonable rate. rsc.orgessentialchemicalindustry.org

One proposed mechanism for the transesterification of β-keto esters involves the formation of a highly reactive acylketene intermediate. rsc.orgconicet.gov.ar This pathway is thought to be particularly relevant under certain conditions, such as thermal or acid-catalyzed reactions. The β-keto ester, through the loss of the alcohol moiety, can form an acylketene. This intermediate is then attacked by another alcohol molecule to form the new ester product. The requirement for acidic α-protons for the reaction to proceed supports the potential involvement of a ketene (B1206846) intermediate. researchgate.net

Catalysts play a crucial role in the esterification and transesterification of this compound by providing a lower energy reaction pathway. essentialchemicalindustry.orgsaskoer.ca A wide variety of catalysts have been employed, including:

Acid Catalysts: Protic acids (like sulfuric acid) and Lewis acids (like zinc chloride, boron trifluoride etherate, and boric acid) are commonly used. rsc.orgresearchgate.netmasterorganicchemistry.com Acid catalysts work by protonating the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the incoming alcohol. masterorganicchemistry.com In some cases, the catalyst may also facilitate the formation of the acylketene intermediate. rsc.org

Base Catalysts: While less common for transesterification due to competing reactions like saponification, certain bases can be used. libretexts.org

Enzymes: Lipases are increasingly used as biocatalysts for the transesterification of esters, including those of menthol. nih.gov These reactions are often highly selective and occur under mild conditions.

Heterogeneous Catalysts: Solid catalysts, such as silica-based materials and metal-organic frameworks (MOFs), offer advantages in terms of easy separation and reusability. conicet.gov.arresearchgate.net These materials can possess both Lewis and Brønsted acid sites on their surface, which activate the β-keto ester for reaction. conicet.gov.arresearchgate.net

The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and functional group tolerance. rsc.orgmdpi.com

Interactive Data Table: Catalysts in Transesterification of β-Keto Esters

| Catalyst Type | Specific Examples | General Role |

| Lewis Acids | Zinc chloride, Boron trifluoride etherate, Indium triiodide | Activate the carbonyl group for nucleophilic attack. rsc.orgresearchgate.net |

| Protic Acids | Boric Acid | Functions as an environmentally benign catalyst. researchgate.net |

| Heterogeneous | Zinc oxide, Silica-based hybrid materials, Zeolites | Provide active sites for the reaction and allow for easy catalyst recovery. rsc.orgconicet.gov.arresearchgate.net |

| Biocatalysts | Lipases | Enable selective transformations under mild, environmentally friendly conditions. nih.gov |

Stereochemical Aspects of Menthol Acetoacetate

Chirality and Absolute Configuration of the Cyclohexane (B81311) Moiety and Ester Linkage

The cyclohexane ring in menthol (B31143) adopts a stable chair conformation where the large isopropyl group, the methyl group, and the hydroxyl group (which becomes the ester linkage in menthol acetoacetate) preferentially occupy equatorial positions to minimize steric hindrance. conicet.gov.ar This spatial arrangement is crucial for its chemical behavior.

The ester linkage is formed by the reaction of the hydroxyl group of menthol with acetoacetic acid. This linkage itself does not introduce a new chiral center at the point of attachment to the menthol ring, but its orientation is fixed by the pre-existing chirality of the menthol. The absolute configuration of the menthol moiety is determined using methods like X-ray diffraction analysis or by chemical correlation with compounds of known configuration. libretexts.org The R/S nomenclature system, based on the Cahn-Ingold-Prelog priority rules, is used to unambiguously assign the configuration of each chiral center. libretexts.orgaakash.ac.in

Table 1: Chirality of (-)-Menthol Acetoacetate (B1235776)

| Feature | Description |

| Chiral Centers in Menthol Moiety | Three (at positions 1, 2, and 5 of the cyclohexane ring) |

| Absolute Configuration of (-)-Menthol | (1R, 2S, 5R) |

| Resulting Configuration in Acetoacetate | The (1R, 2S, 5R) configuration is transferred to the cyclohexane moiety of the ester. |

| Ester Linkage | Connects the acetoacetate group to the oxygen at the C-2 position of the menthol ring. |

Conformational Analysis and Isomeric Studies

The conformational flexibility of this compound primarily stems from the cyclohexane ring and the orientation of its substituents. nih.gov The cyclohexane ring exists predominantly in a chair conformation, which is thermodynamically more stable than the boat form. conicet.gov.ar For (-)-menthol, the most stable conformation has all three substituents—the isopropyl, methyl, and acetoacetate groups—in equatorial positions.

Computational methods, such as Density Functional Theory (DFT), and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are employed to study the conformational landscape of menthol and its derivatives. mpg.de These studies help in determining the most stable conformers and understanding the energetic differences between various spatial arrangements. For instance, analysis of 13C chemical shifts and coupling constants (3JHH) can provide insights into the dominant rotamers of the isopropyl group. mpg.de

Isomeric studies of this compound involve the characterization of different stereoisomers. Since menthol has eight stereoisomers (four pairs of enantiomers: menthol, neomenthol, isomenthol, and neoisomenthol), a corresponding number of this compound stereoisomers can be synthesized. conicet.gov.ar Each isomer will have distinct physical and chemical properties. The interconversion between different isomers, such as the keto-enol tautomerism in the acetoacetate part, can also be influenced by the stereochemistry of the menthol moiety. masterorganicchemistry.com

Diastereomeric and Enantiomeric Purity Analysis and Control

The diastereomeric and enantiomeric purity of this compound is crucial, particularly in applications where specific stereoisomers exhibit desired activities. The synthesis of this compound from a specific menthol isomer, like (-)-menthol, aims to produce a single diastereomer. However, the presence of other menthol isomers as impurities in the starting material can lead to a mixture of diastereomers. academie-sciences.fr

Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often using chiral stationary phases, are essential for separating and quantifying the different stereoisomers. google.comcore.ac.uk These methods allow for the determination of diastereomeric excess (de) and enantiomeric excess (ee).

Controlling the purity involves starting with enantiomerically pure menthol. academie-sciences.fr Various methods, including resolution of racemic mixtures, are used to obtain pure enantiomers of menthol. google.com For example, enzymatic resolution, which involves the selective reaction of one enantiomer in a racemic mixture, is a common technique. csir.co.za Lipases can be used to selectively acylate l-menthol (B7771125) from a mixture of its eight isomers, allowing for its separation and subsequent use in producing enantiomerically pure l-menthyl acetoacetate. csir.co.za

Table 2: Purity Analysis Techniques

| Technique | Application |

| Chiral Gas Chromatography (GC) | Separation and quantification of volatile diastereomers and enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile diastereomers and enantiomers. core.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used with chiral derivatizing agents to determine enantiomeric purity. researchgate.net |

| Optical Rotation | Measures the rotation of plane-polarized light, indicating the presence of a net excess of one enantiomer. nihs.go.jp |

Chirality Transfer in Chemical Reactions and Chiral Induction

The chiral menthol moiety in this compound can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at other parts of the molecule. This process is known as chiral induction. sfu.casciencenet.cn The well-defined stereochemistry of the menthol group creates a chiral environment that can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another in the product. sfu.ca

For example, in the alkylation of the α-carbon of the acetoacetate portion, the bulky and stereochemically defined menthol group can shield one face of the enolate intermediate, forcing the alkylating agent to attack from the less hindered face. This results in a diastereoselective reaction, where one diastereomer of the product is formed in excess. researchgate.net The effectiveness of this chiral induction depends on the reaction conditions and the nature of the reactants.

Derivatives of l-menthol are widely utilized as chiral auxiliaries in various asymmetric syntheses, including Diels-Alder reactions and the synthesis of chiral esters and amides. sfu.caeurekaselect.com The principle of using menthol-derived auxiliaries lies in their ability to be attached to a substrate, direct a stereoselective transformation, and then be cleaved to yield the enantiomerically enriched product while allowing for the recovery of the chiral auxiliary. sfu.ca

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and configurational analysis of organic molecules like menthol (B31143) acetoacetate (B1235776). numberanalytics.comslideshare.net It provides unparalleled insight into the connectivity of atoms and the three-dimensional arrangement of the molecule.

1D and 2D NMR Techniques (e.g., COSY, NOESY, DEPT, INEPT) for Complex Structure Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of the proton (¹H) and carbon (¹³C) signals in the menthol acetoacetate molecule.

1D NMR: ¹H NMR provides information about the chemical environment of each proton, while ¹³C NMR details the carbon framework. numberanalytics.com

DEPT and INEPT: Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are spectral editing techniques used to differentiate between CH, CH₂, and CH₃ groups, simplifying the ¹³C NMR spectrum. nptel.ac.inemory.edu

COSY: Correlation Spectroscopy (COSY) is a 2D homonuclear experiment that reveals proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons. slideshare.netlibretexts.org

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D experiment that identifies protons that are close in space, providing crucial information for determining the stereochemistry and conformation of the molecule. slideshare.netlibretexts.org

These techniques, used in concert, allow for the unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound. researchgate.net

Applications in Mechanistic Studies and Stereochemical Assignment

NMR spectroscopy is instrumental in mechanistic studies, such as investigating the keto-enol tautomerism in β-keto esters like this compound. masterorganicchemistry.com The rate of this equilibrium can be monitored by observing changes in the NMR spectrum over time. masterorganicchemistry.com

Furthermore, the stereochemistry of this compound, which possesses multiple chiral centers, can be unequivocally determined using NMR. nih.govresearchgate.net The observation of specific through-space interactions in NOESY spectra, along with the analysis of coupling constants, allows for the definitive assignment of the relative and absolute configuration of the molecule. researchgate.net

Mass Spectrometry (MS, GC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. shriakpgc.net For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method. ste-mart.comnews-medical.net In this technique, the sample is first separated by gas chromatography and then introduced into the mass spectrometer for analysis. ste-mart.com

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (240.34 g/mol ), confirming its elemental composition (C₁₄H₂₄O₃). nih.gov The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed, offering high sensitivity and selectivity, especially for complex matrices. mdpi.com Predicted LC-MS/MS spectra for this compound show characteristic fragmentation patterns under different collision energies, which can be used for its identification and quantification.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Functional Group and Chirality Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. semanticscholar.org The IR spectrum of this compound will exhibit characteristic absorption bands for the ester carbonyl group (C=O) and the ketone carbonyl group (C=O).

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool for analyzing the chirality of molecules. researchgate.netresearchgate.net As a chiral molecule, this compound will have a non-zero VCD spectrum. researchgate.net The experimental VCD spectrum, when compared with theoretical spectra calculated using methods like density functional theory (DFT), can be used to confirm the absolute configuration of the molecule. researchgate.netrsc.orgnih.gov This technique provides a definitive link between the observed spectroscopic properties and the three-dimensional structure of the chiral molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. thieme-connect.com While this compound is a liquid at room temperature, it may be possible to obtain a crystalline form at lower temperatures or through derivatization. nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, TLC, HPLC-ESI-MS/MS)

Chromatographic techniques are essential for the separation and purity assessment of this compound.

Gas Chromatography (GC): Due to its volatility, GC is a highly suitable method for analyzing this compound. nih.govresearchgate.net It can be used to separate it from other components in a mixture and to determine its purity. nih.govchromatographyonline.com The use of a flame ionization detector (FID) provides excellent sensitivity for quantification. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. semanticscholar.orgfarmaciajournal.com

High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This powerful combination offers high separation efficiency and sensitive, specific detection. mdpi.com It is particularly useful for analyzing complex mixtures and for trace-level quantification.

These chromatographic methods are crucial for ensuring the quality and purity of this compound for any application.

Method Development and Validation for Complex Chemical Systems

The development of robust analytical methods is fundamental for the accurate and reliable analysis of this compound in various matrices. This process involves a systematic approach to optimize separation and detection parameters, followed by a thorough validation to ensure the method is fit for its intended purpose.

Method Development

For a compound like this compound, which is an ester with chiral centers, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques.

Gas Chromatography (GC): A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for the analysis of volatile compounds like this compound. Method development would involve optimizing parameters such as the type of capillary column, carrier gas flow rate, and temperature programming of the oven to achieve good resolution and peak shape. For instance, a non-polar or medium-polarity column would likely be chosen. The injector and detector temperatures would also be optimized to ensure efficient volatilization and detection without thermal degradation. srce.hr

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method using a C18 column would be a common starting point. spectrabase.com The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve adequate separation from any impurities. jsmcentral.org The addition of modifiers to the mobile phase may also be explored to improve peak shape and resolution. mdpi.com

Method Validation

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). spectrabase.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. csfarmacie.cz This is assessed by analyzing a series of standards at different concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. srce.hr This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. srce.hr This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. spectrabase.com

The following table provides an example of parameters that would be evaluated during the validation of a hypothetical GC method for this compound.

| Validation Parameter | Acceptance Criteria (Example) | Purpose |

| Specificity | No interference at the retention time of this compound. | To ensure the signal is from the analyte only. |

| Linearity (R²) | ≥ 0.995 | To demonstrate a proportional response to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% | To ensure the measured value is close to the true value. |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | To demonstrate the consistency of the results. |

| Robustness | No significant change in results with varied parameters. | To ensure the method is reliable under normal usage. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The separation and quantification of these enantiomers and diastereomers are critical, as they may exhibit different biological activities. Chiral chromatography is the primary technique for this purpose. researchgate.net

Principles of Chiral Separation

Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.net The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different interaction energies, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric separation of a broad range of compounds, including esters. nih.gov

Application to this compound

A chiral HPLC method would be the most common approach for determining the enantiomeric excess (ee) of this compound. mdpi.com The development of such a method would involve screening different types of chiral columns and mobile phases to achieve baseline separation of the enantiomers. Normal-phase or reversed-phase chromatography can be employed, with the choice depending on the specific CSP and the analyte's properties. acs.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral derivatizing agents, which convert the enantiomers into diastereomers with distinguishable NMR signals. intertek.comcore.ac.uk

The table below illustrates a hypothetical chiral HPLC method for the separation of this compound enantiomers.

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Integration of Analytical Data for Comprehensive Structural Elucidation

The unambiguous structural elucidation of a complex molecule like this compound requires the integration of data from multiple analytical techniques. researchgate.net While a single technique can provide valuable information, a combination of methods is necessary to piece together the complete structural puzzle, including stereochemistry. libretexts.org

Role of Different Spectroscopic Techniques

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern. spectroscopyonline.com High-resolution mass spectrometry (HRMS) can determine the elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the acetoacetyl group or parts of the menthyl moiety. A predicted GC-MS spectrum for L-menthyl acetoacetate shows characteristic peaks that can be used for its identification. bellevuecollege.edu

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. researchgate.net The IR spectrum of this compound is expected to show strong absorption bands for the ester carbonyl (C=O) group and the ketone carbonyl group, likely in the region of 1700-1750 cm⁻¹. jst.go.jprsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. libretexts.org

¹H NMR: Shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound would display characteristic signals for the protons of the menthyl group and the acetoacetate moiety.

¹³C NMR: Shows the number of different types of carbon atoms. The ¹³C NMR spectrum would confirm the presence of the ester and ketone carbonyl carbons, as well as the carbons of the menthyl ring.

Data Integration for Structural Confirmation

The process of structural elucidation involves a synergistic interpretation of all the spectroscopic data. For example, the molecular formula obtained from HRMS provides the foundation. IR spectroscopy confirms the presence of key functional groups. 1D and 2D NMR data are then used to assemble the molecular fragments and determine the precise connectivity of atoms. For diastereomers, careful analysis of NMR data, often aided by computational modeling, can help in assigning the relative stereochemistry.

The following table summarizes the expected spectroscopic data for the characterization of this compound.

| Spectroscopic Technique | Expected Information |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition. |

| Infrared (IR) Spectroscopy | Confirms the presence of ester and ketone carbonyl groups. |

| ¹H NMR Spectroscopy | Shows signals for menthyl and acetoacetate protons, with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | Confirms the number and type of carbon atoms, including two distinct carbonyl signals. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms to confirm the overall structure and aids in differentiating diastereomers. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Thermochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and intrinsic properties of molecules. scispace.com DFT has become a primary method for computational chemists due to its favorable balance of accuracy and computational cost. aimspress.comnrel.gov It is used to predict a wide range of properties, including binding energies, molecular shapes, and energy barriers for chemical reactions. aimspress.com

While comprehensive DFT studies specifically on menthol (B31143) acetoacetate (B1235776) are not extensively documented in publicly available literature, the approach can be illustrated through research on its constituent parts and related molecules. For instance, DFT calculations at the B3LYP/6–31+G (d,p) level of theory have been used to analyze the interacting sites of menthol in complex systems. researchgate.net Such studies investigate the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial for understanding a molecule's reactivity and electronic transitions. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) is also calculated to identify regions that are rich or deficient in electrons, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Thermochemical properties such as enthalpy, Gibbs free energy, and vibrational frequencies are also reliably calculated using DFT. nrel.gov These calculations are essential for determining the stability of different molecular conformations and for predicting the thermodynamics of reactions. nrel.gov For example, DFT studies on ethyl acetoacetate derivatives have been performed at the IEFPCM(DCM) ωB97X-D/6-31+G(d,p) level of theory to investigate reaction thermodynamics and energy barriers. researchgate.net

Table 1: Example of Thermodynamical Values Calculated for Menthol using DFT This table illustrates typical data obtained from DFT calculations, which would be applicable in a study of menthol acetoacetate. Data is for illustrative purposes based on findings for menthol. researchgate.net

| Property | Value | Unit | Significance |

| Gibbs Free Energy | -426.85 | Hartrees | Indicates thermodynamic stability |

| Dipole Moment | 1.83 | Debye | Measures molecular polarity |

| HOMO Energy | -0.258 | Hartrees | Relates to electron-donating ability |

| LUMO Energy | 0.045 | Hartrees | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 0.303 | Hartrees | Indicates chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cresset-group.com By solvating a molecule in a simulated environment (like water or another solvent) and applying energy, MD simulations can map the energy landscape and generate an ensemble of likely, low-energy structures. cresset-group.com This is crucial for understanding the flexibility of a molecule and identifying its preferred three-dimensional shapes, or conformations. nih.gov

For a molecule like this compound, which contains a flexible ester linkage and a cyclohexane (B81311) ring, MD simulations would be invaluable for exploring its vast conformational space. Studies on menthol diastereomers have utilized MD simulations to investigate chair conformations and the rotational positions (rotamers) of its substituent groups. researchgate.net The quality of an MD simulation is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system. cresset-group.com

MD simulations are also exceptionally useful for studying intermolecular interactions. mdpi.com For example, simulations have been used to identify the most energetically favorable clusters of l-menthol (B7771125) with acetic acid in a deep eutectic solvent, revealing the nature of the hydrogen bonding and other non-bonding interactions that stabilize the system. researchgate.net Similar approaches for this compound could elucidate how it interacts with solvent molecules or other chemical species, providing insight into its solubility and behavior in mixtures. researchgate.netresearchgate.net The analysis of these simulations often involves techniques like Principal Component Analysis (PCA) to identify large-scale collective motions from the complex trajectory data. nih.gov

Prediction of Spectroscopic Properties (e.g., Computed IR-VCD Spectra)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.net Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net Since this compound is chiral, VCD would be an ideal tool for its structural elucidation.

The utility of VCD relies heavily on the comparison of an experimental spectrum with a spectrum predicted by quantum chemical calculations, typically DFT. researchgate.net This process involves first identifying the low-energy conformers of the molecule (often using methods described in section 6.2) and then calculating the IR and VCD spectra for each one. researchgate.netresearchgate.net The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra.

Studies on (1R,2S,5R)-(-)-menthol have successfully used this approach. researchgate.netresearchgate.net Researchers optimized the structures of menthol monomers and hydrogen-bonded clusters using DFT (at the ωB97XD/6-311G(d,p) level of theory) and calculated the corresponding IR and VCD spectra. researchgate.net The strong agreement between the computed and experimental spectra allowed for detailed structural assignment and confirmed the nature of intermolecular hydrogen bonding. researchgate.net For this compound, key vibrational bands of interest would include the carbonyl (C=O) stretching of the acetoacetate group and the C-O stretching vibrations of the ester linkage, which would be expected to show distinct signals in both the IR and VCD spectra.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), researchers can construct a complete free energy profile for a proposed reaction mechanism. rsc.orgacs.org A transition state is the fleeting, high-energy structure at the peak of a reaction's energy barrier, and its structure and energy determine the rate and feasibility of a reaction. mit.edu

While specific mechanistic studies on this compound are not prominent, research on related acetoacetate esters provides clear examples of the methodology. In a study on the Roskamp reaction of α-boryl β-ketoesters derived from ethyl acetoacetate, DFT calculations were crucial for understanding the reaction mechanism. researchgate.net The researchers used DFT at the IEFPCM(DCM) ωB97X-D/6-31+G(d,p) level of theory to model the reaction pathway.

The calculations showed that the nucleophilic addition of ethyl diazoacetate to the acylboronate proceeded through specific transition states (re-TS1a and si-TS1a') with calculated Gibbs free activation barriers. researchgate.net This computational analysis provided strong evidence for the proposed mechanism and allowed the researchers to rule out an alternative pathway involving an epoxide intermediate by demonstrating that its ring-opening had a prohibitively high energy barrier. researchgate.net Such computational studies can rationalize experimental observations like regioselectivity and stereospecificity and can even be used to predict the outcomes of unknown reactions, guiding future experimental work. rsc.orgacs.org

Table 2: Example of Calculated Gibbs Free Activation Energies for a Reaction Involving an Acetoacetate Derivative This table illustrates the type of data generated from computational studies of reaction mechanisms. Data is adapted from a DFT study on the Roskamp rearrangement. researchgate.net

| Transition State | Description | Calculated ΔG‡ (kcal/mol) |

| re-TS1a | Nucleophilic addition (favored) | 6.2 |

| si-TS1a' | Nucleophilic addition (disfavored) | 8.4 |

Modeling of Solute-Solvent Interactions

The solvent environment can profoundly influence a molecule's properties, conformation, and reactivity. osti.gov Computational modeling of solute-solvent interactions is therefore critical for accurately simulating chemistry in solution. osti.gov These models generally fall into two categories: implicit and explicit.

Implicit (Continuum) Models: These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and good at capturing the average electrostatic effects of the solvent, but they fail to account for specific chemical interactions like hydrogen bonding. osti.gov

Explicit Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is computationally more expensive but is necessary for accurately modeling systems where specific solute-solvent interactions, such as hydrogen bonds or π-stacking, are important. osti.govfrontiersin.org

Studies on both menthol and alkyl acetoacetates have highlighted the importance of these interactions. The apparent molar volumes and viscosity B-coefficients of menthol in different solvent mixtures have been used to interpret solute-solvent and solvent-solvent interactions. researchgate.net Similarly, the properties of methyl acetoacetate and ethyl acetoacetate in aqueous solutions of ionic liquids have been investigated to understand how the solvent structure affects the solute. researchgate.net For this compound, a combination of implicit and explicit solvation models would likely be necessary to accurately predict its behavior. An explicit model would be crucial for studying the hydrogen bonding interactions between the keto-ester's carbonyl oxygens and protic solvent molecules, which could significantly impact its conformational preferences and reactivity.

Menthol Acetoacetate As a Building Block in Complex Organic Synthesis

Precursor for Beta-Hydroxy Esters via Asymmetric Hydrogenation

A significant application of l-menthyl acetoacetate (B1235776) is its role as a prochiral substrate in the synthesis of chiral β-hydroxy esters, which are important intermediates in the production of pharmaceuticals and other fine chemicals. sfu.ca The asymmetric hydrogenation of the ketone group in l-menthyl acetoacetate provides a direct route to optically active (3S)-l-menthyl 3-hydroxybutyrate (B1226725). google.com

This transformation is typically carried out using a ruthenium complex as the catalyst. google.com The reaction proceeds with high selectivity and conversion rates. For instance, the asymmetric hydrogenation can be performed in a protic solvent like methanol (B129727) or ethanol (B145695) under a hydrogen pressure of 1 to 5 MPa. google.com The presence of an acid, such as methanesulfonic acid or p-toluenesulfonic acid, has been shown to improve both the selectivity and the reaction conversion ratio of l-menthyl acetoacetate. google.com The reaction temperature is generally maintained between 20 and 100 °C. google.com

The resulting (3S)-l-menthyl 3-hydroxybutyrate is a valuable menthol-derived compound. google.com The synthesis of l-menthyl acetoacetate itself can be achieved through the transesterification of l-menthol (B7771125) with methyl acetoacetate. google.com

Table 1: Asymmetric Hydrogenation of l-Menthyl Acetoacetate

| Parameter | Condition |

|---|---|

| Substrate | l-Menthyl acetoacetate |

| Product | (3S)-l-Menthyl 3-hydroxybutyrate |

| Catalyst | Ruthenium complex |

| Solvent | Protic solvents (e.g., methanol, ethanol) google.com |

| Hydrogen Pressure | 1–5 MPa google.com |

| Temperature | 20–100 °C google.com |

| Additive | Acid (e.g., methanesulfonic acid) to improve selectivity google.com |

Intermediate in the Synthesis of Chiral Auxiliaries and Ligands

The chiral menthyl group within menthol (B31143) acetoacetate makes it a valuable intermediate for the synthesis of new chiral auxiliaries and ligands. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. google.com Menthol and its derivatives are widely used for this purpose due to their ready availability and effectiveness in inducing asymmetry. researchgate.netnih.gov

Menthol acetoacetate can be envisioned as a platform for creating more complex chiral auxiliaries. The acetoacetate portion of the molecule can be chemically modified to introduce new functionalities capable of coordinating with metal centers or directing stereoselective reactions. For example, the menthol moiety has been used in the synthesis of chiral H-P species that serve as chiral auxiliaries in the formation of C- and P-stereogenic organophosphorus compounds. rsc.org

Furthermore, menthol derivatives have been employed to create chiral ligands for asymmetric catalysis. nih.govresearchgate.net For instance, L-(−)/D-(+)-menthyl thioglycolate, synthesized from menthol, has been used to induce chirality in semiconductor nanostructures. nih.gov The synthesis of such ligands often involves the esterification of the menthol hydroxyl group. nih.gov this compound, already containing the menthyl ester, provides a starting point for further elaboration to produce novel chiral ligands.

Application in the Construction of Heterocyclic and Carbocyclic Systems

The β-ketoester functionality of this compound makes it a suitable precursor for the construction of various heterocyclic and carbocyclic ring systems. Acetoacetic esters, such as methyl acetoacetate and ethyl acetoacetate, are well-known starting materials in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction to produce dihydropyridines and dihydropyrimidinones, respectively. researchgate.net These heterocyclic cores are prevalent in many biologically active compounds and pharmaceuticals. sci-hub.se

The reactivity of the active methylene (B1212753) group and the keto-enol tautomerism of the acetoacetate moiety allow for condensation reactions with various electrophiles, leading to the formation of diverse ring structures. wordpress.com For example, methyl acetoacetate is used in the synthesis of pyrazoles, polyhydroquinolines, and tetrahydropyridines through multicomponent reactions. researchgate.net It can also be used to prepare piperidines and 1,5-benzodiazepine derivatives. researchgate.net The condensation of acetoacetate derivatives with aldehydes and amines or urea (B33335) derivatives is a common strategy for building these heterocyclic systems. researchgate.networdpress.com

By employing this compound in these established synthetic routes, it is possible to generate chiral heterocyclic and carbocyclic compounds, where the stereochemistry is directed by the menthyl group. This approach offers a pathway to enantiomerically enriched molecules with potential applications in medicinal chemistry and materials science.

Role in the Synthesis of Other Menthol-Derived Compounds

This compound serves as a versatile intermediate for the synthesis of a range of other menthol-derived compounds. The most direct application is the modification of the acetoacetate group to create new esters and other functional molecules while retaining the chiral menthyl fragment.

A prime example, as detailed in section 7.1, is the asymmetric hydrogenation of l-menthyl acetoacetate to produce (3S)-l-menthyl 3-hydroxybutyrate. google.com This transformation converts the ketone into a secondary alcohol, yielding a new chiral center and a different class of menthol derivative. google.com

Beyond this, the general reactivity of the ester and ketone functionalities in this compound allows for a variety of synthetic manipulations. For instance, the ester can be hydrolyzed and re-esterified with different alcohols, or the ketone can be subjected to various nucleophilic additions or reductions. This versatility makes this compound a useful platform for creating a library of menthol-derived compounds with diverse properties and potential applications, for example, as cooling agents in consumer products. epo.org Other known menthol derivatives include menthyl esters like menthyl acetate (B1210297) and menthyl lactate. epo.org The synthesis of more complex derivatives, such as those containing phosphino-1-one groups, has also been reported starting from menthol. google.com

Green Chemistry Principles in the Synthesis and Application of Menthol Acetoacetate

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of menthol (B31143) derivatives has often involved multi-step processes with hazardous reagents. europa.eu However, recent research has paved the way for more environmentally friendly alternatives. A notable development is the one-step, metal-free synthesis of menthol from citronellal (B1669106), which circumvents the need for toxic heavy metal catalysts that can lead to product contamination and environmental harm. europa.eu This approach is a significant step forward from conventional methods, such as the BASF method, which, although efficient, relies on a series of chemical reactions and costly, potentially contaminating catalysts. europa.eu

In a similar vein, the oxidation of menthol to menthone, a related compound, has been achieved using a greener approach. wiserpub.comresearchgate.net This method employs calcium hypochlorite (B82951), a common sanitizing agent, as the oxidant, replacing highly toxic reagents like chromic acid. wiserpub.comresearchgate.net The reaction proceeds at room temperature and demonstrates high yields without the need for extensive purification, making it a more sustainable and industrially viable option. researchgate.net

The synthesis of menthol acetoacetate (B1235776) itself often involves the transesterification of a β-keto ester with menthol. rsc.orggoogle.com Green chemistry principles are being applied to this reaction through the use of environmentally benign catalysts and solvent-free conditions. rsc.orgnih.gov For instance, boric acid supported on silica (B1680970) has been shown to be an effective and recyclable heterogeneous catalyst for this transformation. nih.gov These developments highlight a clear trend towards designing synthetic routes that are not only efficient but also significantly reduce the environmental footprint of chemical production. iipseries.org

Utilization of Sustainable Catalysts and Solvent Systems

The choice of catalysts and solvents plays a pivotal role in the greening of chemical processes. Innovations in this area are central to the sustainable production of menthol acetoacetate and its precursors.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents in biocatalysis. nih.gov These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low toxicity, and can be prepared from readily available, inexpensive components. nih.govresearchgate.net In the context of menthol chemistry, DESs have been ingeniously employed as both the reaction medium and the substrate pool for the enzymatic esterification of menthol. tuhh.deacs.orgresearchgate.net

For example, a DES formed from l-menthol (B7771125) and a fatty acid can be directly used for lipase-catalyzed esterification without the need for an additional organic solvent. tuhh.de This approach simplifies the process and reduces waste. Research has shown that the addition of a small amount of water can enhance the reaction rate, likely by activating the enzyme at the interface. tuhh.de In the enzymatic esterification of racemic menthol, DESs composed of menthol and lauric acid have been used to achieve significant conversions in short reaction times. acs.orguminho.pt

Table 1: Enzymatic Esterification of Menthol in Deep Eutectic Solvents

| DES Components | Enzyme | Conversion | Reaction Time | Enantiomeric Excess (product) | Reference |

|---|---|---|---|---|---|

| rac-menthol/lauric acid (2:1) | Candida rugosa lipase (B570770) | 44% of rac-menthol | 3 hours | 62% | acs.org |

| (-)-menthol/dodecanoic acid | Candida rugosa lipase | 71% of dodecanoic acid | 7 days | Not Reported | tuhh.de |

| (-)-menthol/decanoic acid | Candida rugosa lipase | 83% of decanoic acid | 7 days | Not Reported | tuhh.de |

| (-)-menthol/octanoic acid | Candida rugosa lipase | 50% of octanoic acid | 7 days | Not Reported | tuhh.de |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Recyclable and Heterogeneous Catalysts (e.g., MOFs)

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification and minimizes waste. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have shown great potential as catalysts. researchgate.netwikipedia.org These materials have high surface areas and tunable pore structures, making them suitable for a variety of catalytic applications. researchgate.netwikipedia.org

Another example of a recyclable heterogeneous catalyst is silica-supported boric acid (SiO2–H3BO3), which has been effectively used for the transesterification of β-keto esters under solvent-free conditions. nih.gov This catalyst is easy to prepare and can be recycled multiple times without a significant loss of activity, making it a sustainable choice for the synthesis of compounds like this compound. nih.gov

Supercritical Fluid Technology in Related Systems

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), offer a green alternative to conventional organic solvents in various chemical processes. ijpsonline.com Supercritical CO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. nih.gov After the process, the CO2 can be easily removed by depressurization, leaving a solvent-free product. ijpsonline.com

In the context of menthol, supercritical fluid technology has been employed for micronization. The rapid expansion of supercritical solutions (RESS) of l-menthol in scCO2 has been used to produce fine particles with a narrow size distribution. nanotec.or.th This technique can be beneficial for improving the dissolution rate of menthol. nih.gov Furthermore, scCO2 has been used as a medium for the preparation of a menthol/β-cyclodextrin inclusion complex, which can enhance the stability of menthol. ijpsonline.com The tunable solubility properties of scCO2 have also been utilized for the recycling of homogeneous catalysts, such as in the Takasago menthol process. acs.org

Atom Economy and Waste Minimization in Production Processes

A key principle of green chemistry is the maximization of atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. iipseries.org The development of synthetic routes with high atom economy is crucial for the sustainability of chemical manufacturing.

The use of calcium hypochlorite for the oxidation of menthol to menthone is a good example of a reaction with high atom economy, as it produces only calcium chloride as a byproduct, which can be easily removed. emerginginvestigators.org This contrasts with many traditional oxidation reactions that generate significant amounts of hazardous waste. emerginginvestigators.org

Waste minimization can also be achieved through the clever use of reaction conditions and purification techniques. mdpi.com For instance, the use of azeotropes can be an effective tool for recycling solvents and minimizing the large volumes of aqueous mixtures often used in chemical processes. mdpi.com The choice of a recoverable catalyst, as discussed in the previous section, also contributes significantly to waste reduction by eliminating the need for catalyst separation and disposal after each batch. nih.gov

The direct, one-pot synthesis of menthol from citronellal using bifunctional catalysts is another strategy that enhances atom economy by reducing the number of synthetic steps and the associated purification processes. researchgate.netresearchgate.net By designing processes that are inherently less wasteful, the chemical industry can move towards a more sustainable and economically viable future.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-oxobutanoate | C14H24O3 |

| Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol | C10H20O |

| Menthone | (2S,5R)-2-isopropyl-5-methylcyclohexan-1-one | C10H18O |

| Citronellal | 3,7-dimethyloct-6-enal | C10H18O |

| Isopulegol | (1R,2S,5R)-2-isopropenyl-5-methylcyclohexan-1-ol | C10H18O |

| Lauric acid | Dodecanoic acid | C12H24O2 |

| Decanoic acid | Decanoic acid | C10H20O2 |

| Octanoic acid | Octanoic acid | C8H16O2 |

| Calcium hypochlorite | Calcium hypochlorite | Ca(ClO)2 |

| Boric acid | Boric acid | H3BO3 |

| Supercritical Carbon Dioxide | Carbon dioxide | CO2 |

| β-Cyclodextrin | Cycloheptaamylose | C42H70O35 |

| Ethyl acetoacetate | Ethyl 3-oxobutanoate | C6H10O3 |

| Methyl acetoacetate | Methyl 3-oxobutanoate | C5H8O3 |

This table provides a reference for the chemical compounds discussed in the article.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Strategies

The classical synthesis of menthyl esters often involves pathways that can be improved in terms of efficiency, atom economy, and environmental impact. Modern research is actively pursuing novel strategies that address these limitations.

One promising approach is the use of heterogeneous catalysts under solvent-free conditions. For instance, the trans-esterification of β-keto esters like methyl acetoacetate (B1235776) with chiral alcohols such as (-)-menthol has been effectively achieved using silica-supported boric acid. rsc.org This method offers the advantages of simple work-up procedures, eliminating the need for aqueous extraction, and high catalyst efficiency. rsc.org Research has demonstrated that this technique can be scaled up from millimole to multi-gram scales, achieving high yields. rsc.org

Another innovative direction lies in biocatalysis, particularly the use of enzymes in unconventional media. The acylation of l-menthol (B7771125) using lipases in deep eutectic solvents (DESs) represents a green alternative for ester production. nih.gov DESs, formed by mixing l-menthol with compounds like citric acid, can act as both a reactant and the reaction medium, eliminating the need for traditional organic solvents. nih.gov Studies using lipase (B570770) from Candida antarctica have shown high conversion rates for the synthesis of l-menthyl esters, with the added benefit of catalyst recyclability. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Medium | Typical Yield | Reference |

| Trans-esterification | Solvent-free, simple work-up, scalable | Silica-supported boric acid | 90-93% | rsc.org |

| Biocatalytic Acylation | Green solvent, renewable catalyst, recyclable | Lipase in Deep Eutectic Solvents (DES) | Up to 95% conversion | nih.gov |

Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalysts is crucial for enhancing the stereoselectivity and efficiency of reactions involving menthol (B31143) acetoacetate and its precursors. Research is focused on creating bifunctional and highly selective catalytic systems.

For one-pot synthesis routes that might start from precursors like citral (B94496), bifunctional catalysts are being designed. These catalysts combine a metal hydrogenation site with a solid acid site for cyclization reactions. capes.gov.br For example, systems with nickel (Ni) or palladium (Pd) supported on materials like Al-MCM-41 or zeolites have been investigated. capes.gov.br Such catalysts could be adapted for streamlined processes leading to menthol derivatives, demonstrating high efficiency and stability, which are critical for industrial applications. capes.gov.br

For transformations of the β-ketoester moiety, such as asymmetric hydrogenation, chiral ruthenium complexes are at the cutting edge. researchgate.net While studies have focused on substrates like methyl acetoacetate, the principles are directly applicable to menthol acetoacetate. researchgate.net Catalysts such as Ru-BINAP complexes, particularly when used in mixed solvent systems including ionic liquids, have demonstrated the ability to achieve very high enantioselectivity (up to 99% ee) in the synthesis of chiral hydroxybutyrates. researchgate.net The catalyst's structure and the reaction medium have a profound impact on both the reaction rate and the stereochemical outcome. researchgate.net

| Catalyst System | Target Reaction | Key Advantages | Reported Efficiency | Reference |

| Silica-supported Boric Acid | Trans-esterification | High efficiency, solvent-free, reusable | High turnover number (585) | rsc.org |

| Ni/Al-MCM-41 | One-pot synthesis (e.g., from citral) | Bifunctional, stable, high conversion | >90% yield of menthols | capes.gov.br |

| Chiral Ruthenium Complexes | Asymmetric Hydrogenation of β-keto esters | High enantioselectivity | Up to 99.4% ee | researchgate.net |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient synthetic processes. Modern physical organic chemistry leverages a combination of advanced analytical techniques to probe complex reaction pathways.

For reactions involving menthol derivatives, techniques such as online electrospray ionization mass spectrometry (ESI-MS) and continuous UV/vis spectrometric monitoring are being used to identify and track short-lived intermediates. stanford.edu These experimental methods, when paired with Density Functional Theory (DFT) calculations, provide a comprehensive picture of the reaction mechanism, including transition states and energy barriers. stanford.edu For example, a study on the C-H amination of menthol elucidated multiple competing pathways that would have been impossible to distinguish using conventional methods alone. stanford.edu

In the context of process optimization, especially for scalable methods like flow chemistry, in-situ spectroscopic analysis is invaluable. Techniques like in-situ IR spectroscopy can be used to determine reaction kinetics and activation energies in real-time within a flow reactor. soton.ac.uk Applying these advanced analytical and computational tools to the synthesis of this compound will enable researchers to fine-tune reaction conditions, improve catalyst design, and maximize yield and selectivity.

Expansion of Applications as a Chiral Synthon in Diverse Chemical Transformations

This compound serves as a powerful chiral auxiliary, a stereogenic unit temporarily incorporated to control the stereochemical outcome of a reaction. wikipedia.org Research is continuously expanding its utility in a variety of asymmetric transformations to produce enantiomerically pure compounds.

A well-established application is in diastereoselective alkylation reactions. The alkylation of (1R,3S,4S)-8-phenylmenthyl 2-methylacetoacetate, a related compound, proceeds with good diastereomeric ratios, allowing for the synthesis of enantiopure 4,4-disubstituted 2-pyrazolin-5-ones after the chiral auxiliary is recovered. researchgate.net

Future applications aim to broaden its use in other crucial carbon-carbon bond-forming reactions. The aldol (B89426) reaction, a cornerstone of organic synthesis, is a key target. Research on the Lewis acid-mediated aldol condensation of silyl (B83357) enol ethers derived from methyl acetoacetate with chiral aldehydes has shown very high diastereoselectivity (99:1), successfully controlling the formation of syn-1,2-glycol derivatives. rsc.org This high level of stereocontrol, dictated by the formation of a chelated transition state, opens the door for using this compound to construct complex polyhydroxylated molecules. rsc.org The versatility of the resulting β-keto ester adducts makes them valuable intermediates for synthesizing natural products and pharmacologically active molecules.

| Asymmetric Transformation | Substrate/Reagent | Key Feature | Product Type | Reference |

| Alkylation | 8-Phenylmenthyl 2-methylacetoacetate | Diastereoselective alkylation | Enantiopure pyrazolin-5-ones | researchgate.net |

| Diels-Alder Reaction | (-)-8-Phenylmenthol acrylate (B77674) ester | Face-selective cycloaddition | Prostaglandin intermediates | wikipedia.org |

| Aldol Condensation | Silyl enol ether of methyl acetoacetate | Chelation-controlled high syn-selectivity | syn-1,2-glycol derivatives | rsc.org |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from batch processing to continuous flow chemistry is a major trend in the synthesis of fine chemicals and pharmaceuticals, offering significant advantages in scalability, safety, and efficiency. soton.ac.uk This approach is particularly well-suited for the production of this compound and its derivatives.

Continuous flow systems have already been successfully implemented for the synthesis of menthol from citronellal (B1669106), using tandem catalytic systems in series. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high conversion (>99%) and yield. rsc.org Furthermore, flow chemistry has been instrumental in synthesizing key pharmaceutical intermediates that use a menthyl group. For example, a continuous flow process was developed for a key intermediate of Lamivudine (B182088), involving the reaction of menthyl thioglycolate. acs.org This process effectively manages highly exothermic steps, which would be hazardous on a large scale in a batch reactor, by leveraging the superior heat transfer capabilities of microreactors. acs.org

Integrating the synthesis of this compound into a continuous flow platform would enable:

Enhanced Safety: Superior control over temperature for exothermic trans-esterification reactions.

Telescoped Reactions: Combining synthesis and initial purification steps to reduce handling and waste. arkat-usa.org

Scalability: Straightforward scaling of production by running the system for longer durations or by parallelizing reactors.

Automation: Fully automated synthesis for consistent quality and reduced labor costs.

The proven success of flow synthesis for related menthol compounds strongly indicates its high potential for the efficient, safe, and scalable production of this compound. rsc.orgarkat-usa.org

Q & A

Q. What are the standard synthetic routes for preparing menthol acetoacetate, and what methodological considerations ensure high yield and purity?

this compound is synthesized via transesterification between tert-butyl acetoacetate and (-)-menthol under reflux conditions. Key steps include using potassium t-butoxide as a base in t-butyl alcohol, followed by vacuum distillation to isolate the product . Yield optimization (up to 94%) requires stoichiometric control of reagents (e.g., 1.06 equiv this compound to 1 equiv crotonate) and precise temperature regulation . Purity is confirmed via TLC (40% EtOAc-hexanes, Rf = 0.66) and FTIR (C=O peaks at 1733 cm<sup>-1</sup> and 1713 cm<sup>-1</sup>) .

Q. How can researchers validate the stereochemical purity of this compound derivatives?

Chiral resolution is achieved using menthol as a resolving agent. Diastereomers are separated via recrystallization with benzene or n-hexane/n-heptane mixtures, yielding optically pure products (e.g., 36% yield for diketone 38). Absolute configuration is confirmed by X-ray crystallography, as demonstrated in the synthesis of (+)-dynemicin A analogs .

Q. What analytical techniques are recommended for characterizing this compound in reaction mixtures?

- TLC : Use 40% EtOAc-hexanes with anisaldehyde staining; this compound (Rf = 0.66) is distinguishable from menthol (Rf = 0.56) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR spectra should show absence of impurities, with characteristic peaks for the acetoacetate moiety (e.g., methylene protons at δ 3.4–3.6 ppm) .

- FTIR : Confirm ester carbonyl stretches at 1733 cm<sup>-1</sup> and ketone at 1713 cm<sup>-1</sup> .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess (ee) of this compound in asymmetric syntheses?

The ee depends on the chiral auxiliary’s enantiomeric purity and solvent polarity. For example, transesterification in anhydrous xylene with amine-grafted silica catalysts achieves >99% yield and high diastereoselectivity. Recycling the catalyst (e.g., NDEAP) for multiple cycles maintains efficiency without significant loss .

Q. What methodologies address low yields in large-scale this compound synthesis?

Scale-up challenges include maintaining stoichiometric ratios and efficient purification. A multigram procedure using calcium hypochlorite as an oxidant achieved reproducible yields (Table 1 in ). Distillation under reduced pressure (90°C, 0.030 mmHg) is critical for isolating the product without decomposition .

Q. How can this compound be utilized in metabolic studies, and what analytical protocols are recommended?

this compound serves as a precursor for ketone body analysis. BioVision’s acetoacetate assay (Cat# K650-100) detects concentrations <25 µM via absorbance at 550 nm, with specificity for acetoacetate over 3-β-hydroxybutyrate. Applications include studying metabolic disorders like diabetes .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

Discrepancies arise from purification methods and starting material ratios. For example, direct distillation yields 94% , while recrystallization reduces yield to 36% due to diastereomer separation . Researchers should compare protocols using identical purification steps and validate via TLC/NMR .

Q. How can green chemistry principles be applied to this compound synthesis?

Solvent-free transesterification with SiO2-H3BO3 catalysts reduces waste. This method achieves 99% yield with menthol and methyl acetoacetate, and the catalyst is recyclable for 5 cycles without activity loss .

Q. What advanced techniques isolate diastereomers of this compound derivatives?

Recrystallization with benzene or n-hexane/n-heptane (1:1 v/v) separates diastereomers (e.g., mp 180–181°C vs. 140–141°C). X-ray crystallography is mandatory for stereochemical confirmation, as shown for diketone 38 .

Methodological Notes

- Data Validation : Cross-reference synthesis protocols with FTIR and NMR spectra from .

- Contradiction Management : Replicate reaction conditions (e.g., solvent, catalyst loading) to identify yield variability sources .

- Sustainability Metrics : Prioritize solvent-free or low-toxicity systems (e.g., SiO2-H3BO3) for eco-friendly synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products